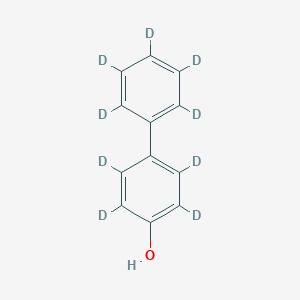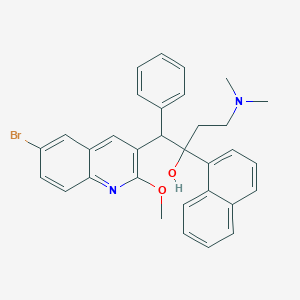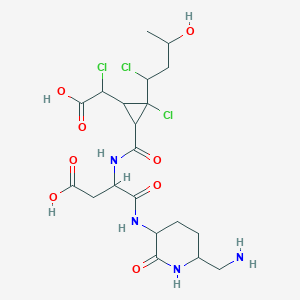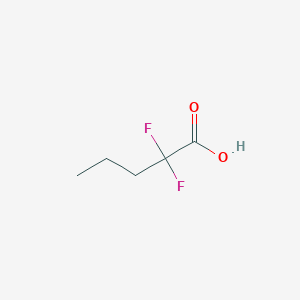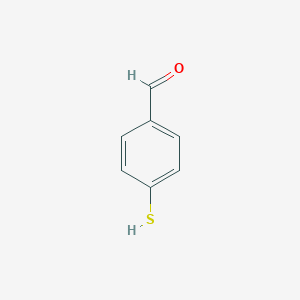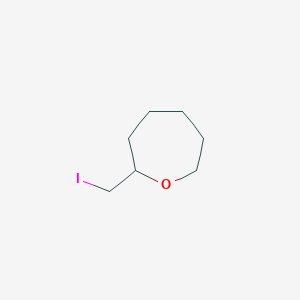
2-(Iodomethyl)oxepane
Vue d'ensemble
Description
2-(Iodomethyl)oxepane is a seven-membered cyclic ether with an iodomethyl group attached to the second carbon of the oxepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)oxepane typically involves the cyclization of appropriate precursors. One common method is the ring expansion of dihydropyranes. For instance, the cyclopropanation and subsequent ring opening of bicyclo[4.1.0]heptanes can yield oxepane derivatives . Another approach involves the organocatalytic oxa-conjugate addition reactions, which provide a stereoselective route to α, α′-trans-oxepanes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using metal-catalyzed coupling reactions. The use of palladium-catalyzed coupling and radical cyclization methods are particularly effective for producing oxepane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Iodomethyl)oxepane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different functionalized oxepanes.
Oxidation Reactions: The oxepane ring can be oxidized to form oxepane-2,7-dione derivatives.
Reduction Reactions: Reduction of the oxepane ring can yield polyoxygenated oxepanes.
Common Reagents and Conditions:
Substitution: Common reagents include sodium acetate and other nucleophiles.
Oxidation: Reagents such as dimethyl sulfoxide (DMSO) and oxalyl chloride are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution: Functionalized oxepanes with various substituents.
Oxidation: Oxepane-2,7-dione derivatives.
Reduction: Polyoxygenated oxepanes.
Applications De Recherche Scientifique
2-(Iodomethyl)oxepane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Iodomethyl)oxepane involves its interaction with molecular targets such as enzymes and ion channels. For instance, oxepane derivatives can act as calcium channel blockers and inhibitors of enzymes like Na+, K+, and Ca2±ATPase . These interactions are crucial for their biological activities, including cytotoxic effects.
Comparaison Avec Des Composés Similaires
Oxepins: These are similar seven-membered cyclic ethers but with a different arrangement of double bonds.
Benzoxepines: These compounds have a benzene ring fused to the oxepane ring.
Oxepenes: These are unsaturated oxepanes with one or more double bonds in the ring.
Uniqueness: 2-(Iodomethyl)oxepane is unique due to the presence of the iodomethyl group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
IUPAC Name |
2-(iodomethyl)oxepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c8-6-7-4-2-1-3-5-9-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGYXZYJTQDNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(OCC1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376674 | |
| Record name | 2-(iodomethyl)oxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130868-43-8 | |
| Record name | 2-(iodomethyl)oxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


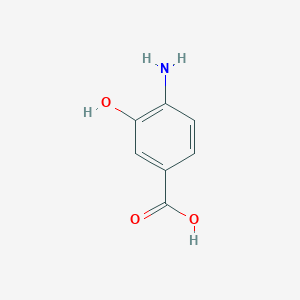
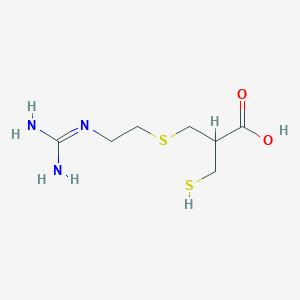
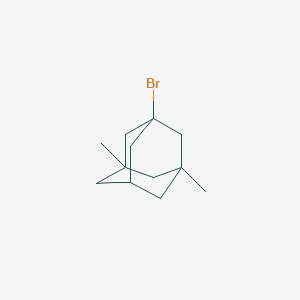
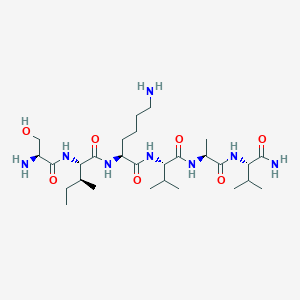
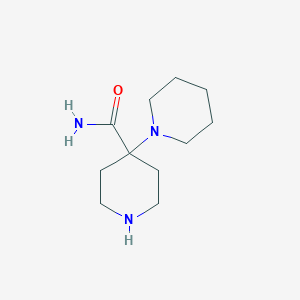


![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)
